N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound. It features multiple functional groups such as isoxazole, pyrimidin-3(4H)-yl, and a thiophen-2-yl group. These groups impart unique chemical properties and biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide involves multi-step organic reactions. Starting from commercially available reagents, the synthesis typically begins with the preparation of the 2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine precursor through a series of condensation and cyclization reactions. Subsequently, the isoxazole ring is formed by cyclization of an appropriate alkyne or alkene derivative. Finally, the thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.
Industrial Production Methods
For large-scale production, the process can be streamlined through the use of continuous flow reactors, which allow for precise control over reaction conditions and improve overall yield and purity. Solvent selection, temperature control, and reaction time optimization are critical parameters to ensure efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the thiophene ring, leading to the formation of sulfoxides or sulfones under mild oxidizing conditions.
Reduction: : Reduction of the pyrimidin-3(4H)-yl moiety can be achieved using hydride donors like sodium borohydride.
Substitution: : The carboxamide group is prone to nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride in dry ether.
Substitution: : Alkali hydroxides or amines in polar solvents like DMSO or DMF.
Major Products
Oxidation: : Thiophene sulfoxides or sulfones.
Reduction: : Reduced pyrimidin-3(4H)-yl derivatives.
Substitution: : Various N-substituted carboxamides.
Scientific Research Applications
The compound has versatile applications across various scientific fields:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Acts as a molecular probe in enzyme assays and protein-ligand interaction studies.
Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: : Used in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. Its multi-functional groups facilitate binding to proteins, enzymes, and receptors. The isoxazole and thiophene rings provide π-π stacking interactions, while the pyrimidin-3(4H)-yl moiety engages in hydrogen bonding. These interactions disrupt the normal function of the target molecules, leading to the compound's observed biological activities.
Comparison with Similar Compounds
Compared to its analogs, N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide exhibits enhanced stability and binding affinity due to the presence of the thiophene ring, which is less prone to metabolic degradation.
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
This compound’s unique structure and versatile properties make it a valuable subject for continued research and application across various domains. What do you think?
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S/c23-15(11-9-12(26-21-11)13-4-2-8-27-13)19-6-7-22-16(24)10-3-1-5-18-14(10)20-17(22)25/h1-5,8-9H,6-7H2,(H,19,23)(H,18,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTCNUGUHUGSQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=NOC(=C3)C4=CC=CS4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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